![molecular formula C10H14ClNO2 B1525387 (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride CAS No. 490034-62-3](/img/structure/B1525387.png)
(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride
Overview
Description
“(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride” is a chemical compound with a molecular weight of 179.22 . It is also known as 2-methylphenylalanine . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride” consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur . The InChI code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8 (7)6-9 (11)10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1 .
Scientific Research Applications
Asymmetric Biocatalysis
(S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride is used as an intermediate in the pharmaceutical industry, notably in the synthesis of S-dapoxetine, a treatment for premature ejaculation. The study by Li et al. (2013) discusses the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid (S-APA) using Methylobacterium Y1-6, showcasing its potential in chiral catalysis for producing enantiopure compounds.
Enzymatic Preparation for Cathepsin Inhibitors
Enantiomerically pure (S)-3-amino-3-(o-tolyl)propanoic acid is valuable in constructing novel β-amino acid derivatives as inhibitors of Cathepsin. The research by Forró et al. (2013) describes the enzymatic preparation of this compound, highlighting its significance in developing Cathepsin inhibitors.
Synthesis and Anticancer Activity
Another application is in the synthesis of S-glycosyl and S-alkyl derivatives for anticancer agents. The study conducted by Saad and Moustafa (2011) explores the synthesis of various derivatives and their potential as cytotoxic agents against different cancer cell lines.
Preparation of Optically Pure Compounds
The compound is also relevant in the preparation of optically pure compounds. O'reilly et al. (1990) discuss the preparation of (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid as its hydrochloride, using (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride as an intermediate.
Fluorescence Derivatisation in Biological Assays
In biological assays, derivatives of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride are used for fluorescence derivatisation of amino acids. The research by Frade et al. (2007) showcases the application of such derivatives in biological assays due to their strong fluorescence properties.
Enzymatic Preparation for Antidiabetic Drugs
Chen et al. (2011) explored enzymatic routes to prepare the (S)-amino acid, a key intermediate for an antidiabetic drug candidate, showcasing the compound's relevance in drug synthesis (Chen et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
Given its target, it is plausible that the compound could influence the metabolism of aromatic amino acids, potentially affecting protein synthesis and other biological functions .
properties
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-4-2-3-5-8(7)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNGUGIWQZIPN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.